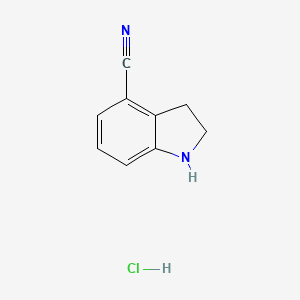

Indoline-4-carbonitrile hydrochloride

Description

Historical Context and Significance of the Indoline (B122111) Scaffold in Chemical Research

The indoline scaffold, a bicyclic heterocyclic amine, is a core structural motif found in a vast array of natural products and synthetically developed molecules with significant biological activity. ekb.egnih.gov Historically, the exploration of indole (B1671886) alkaloids, such as vincamine (B1683053) from the Vinca minor plant, laid the groundwork for understanding the pharmaceutical potential of this structural class. wikipedia.org The indoline structure is essentially a saturated version of the indole ring, a feature that imparts distinct three-dimensional geometry and increased solubility compared to its aromatic counterpart. nih.gov

In chemical research, the indoline scaffold is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. benthamdirect.comresearchgate.net This versatility has made it a focal point in medicinal chemistry for the design of novel therapeutic agents. ekb.egresearchgate.net Researchers have successfully incorporated the indoline core into compounds targeting a wide spectrum of diseases. researchgate.net Its applications are diverse, ranging from anticancer and antimicrobial agents to treatments for cardiovascular diseases. ekb.egnih.govbenthamdirect.com The development of synthetic methodologies to create substituted indolines has been a continuous area of focus, enabling chemists to systematically modify the scaffold to optimize biological activity and explore structure-activity relationships. organic-chemistry.org The journey of compounds like the 3-(4-hydroxyphenyl)indoline-2-ones from their synthetic origins to their optimization as potent anticancer agents illustrates the enduring significance of this scaffold in drug discovery. illinois.edu

Table 1: Examples of Research Areas for Indoline-Based Compounds

| Therapeutic Area | Research Focus |

| Oncology | Development of kinase inhibitors and agents targeting drug-resistant cancers. illinois.edumdpi.com |

| Infectious Diseases | Synthesis of novel antibacterial compounds, particularly against resistant strains like MRSA. benthamdirect.com |

| Neurodegenerative Diseases | Investigation as potential treatments for conditions like Alzheimer's disease. ontosight.ai |

| Cardiovascular Health | Use as a scaffold for antihypertensive agents. nih.govmdpi.com |

| Anti-inflammatory | Basis for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com |

The Unique Role and Synthetic Importance of the Carbonitrile Moiety at the 4-Position of the Indoline Ring

The carbonitrile (or cyano) group is a versatile functional group in organic synthesis due to its unique electronic properties and reactivity. libretexts.org When attached to an aromatic or heterocyclic ring system like indoline, it acts as a strong electron-withdrawing group, influencing the chemical reactivity of the entire molecule. chemimpex.com The placement of the carbonitrile at the 4-position of the indoline ring is particularly significant. This specific substitution pattern creates a unique electronic environment and provides a synthetic handle for further molecular elaboration.

The synthetic importance of the 4-carbonitrile group is multifaceted:

Versatile Chemical Intermediate: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. libretexts.org This allows for the transformation of the indoline-4-carbonitrile (B1355741) core into a wide range of other functionalized derivatives.

Building Block for Fused Ring Systems: The cyano group can participate in cyclization reactions, serving as a precursor for the construction of more complex, polycyclic heterocyclic systems. nih.gov

Modulator of Biological Activity: In medicinal chemistry, the introduction of a cyano group can significantly impact a molecule's binding affinity to biological targets. Its ability to act as a hydrogen bond acceptor while being relatively small and metabolically stable makes it a valuable feature in drug design.

Fluorescent Probe Development: The 4-cyano substitution on the related indole scaffold has been shown to produce compounds with superior spectroscopic properties, such as high quantum yields and large Stokes shifts. nih.govumn.eduresearchgate.net This has led to the development of 4-cyanoindole-based fluorescent nucleoside analogues for studying DNA and RNA interactions. nih.govumn.eduresearchgate.net

The synthesis of molecules containing the 4-cyanoindole (B94445) or 4-cyanoindoline structure is an active area of research, with various methods developed for its efficient incorporation. chemimpex.comnih.gov

Current Research Landscape and Future Directions for Indoline-4-carbonitrile Hydrochloride and its Derivatives

The current research involving this compound and its derivatives is primarily situated within the field of medicinal chemistry, where it serves as a key intermediate for creating targeted therapeutic agents. One of the most notable applications is in the development of Selective Androgen Receptor Modulators (SARMs). A study detailed a series of 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives that demonstrated potent binding to the androgen receptor and tissue-selective anabolic activity in preclinical models. nih.gov In this context, the indoline-4-carbonitrile core was essential for achieving the desired pharmacological profile, showcasing its utility in constructing molecules with highly specific biological functions. nih.gov

The future for indoline-4-carbonitrile and its derivatives appears promising, with potential applications extending into several cutting-edge areas of research:

Expansion of Targeted Therapies: Building on the success in SARM development, the scaffold could be adapted to design modulators for other nuclear receptors or targeted protein-protein interactions. The synthetic versatility of the carbonitrile group is key to creating diverse chemical libraries for screening. nih.govresearchgate.net

Development of Advanced Probes: Leveraging the fluorescent properties seen in related 4-cyanoindole structures, there is an opportunity to develop novel indoline-based fluorescent probes for biological imaging and assays. researchgate.net These could be used to study cellular processes with high specificity.

Materials Science: The electronic properties conferred by the cyano group make indole and indoline derivatives candidates for use in organic electronics, such as in the development of materials for organic light-emitting diodes (OLEDs). chemimpex.com

Fragment-Based Drug Discovery: The relatively small and functionalized nature of indoline-4-carbonitrile makes it an ideal fragment for use in fragment-based drug discovery (FBDD) campaigns, where small molecules are screened and then grown or combined to create potent drug leads.

The ongoing exploration of new synthetic methods for functionalizing the indoline ring will continue to expand the possibilities for creating novel derivatives. beilstein-journals.orgorganic-chemistry.org As researchers seek increasingly complex and specific molecules for therapeutic and technological applications, the role of versatile building blocks like this compound is expected to grow in significance. mdpi.combio-connect.nl

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCCKDORHOEOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Indoline 4 Carbonitrile Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Ring System

The reactivity of the indoline ring in Indoline-4-carbonitrile (B1355741) hydrochloride towards substitution reactions is a nuanced interplay of the saturated heterocyclic amine and the electron-withdrawing nature of the carbonitrile group on the attached benzene (B151609) ring.

Electrophilic Aromatic Substitution:

The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution (SEAr) reactions. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these substitutions are heavily influenced by the existing substituents. The indoline nitrogen, being an activating group, directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the carbonitrile group is a deactivating group, directing electrophiles to the meta position. youtube.com

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

Formation of a carbocation intermediate: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), disrupting the aromaticity and forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr3 or AlCl3.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The directing effects of the indoline nitrogen and the carbonitrile group would lead to a complex mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the indoline ring of Indoline-4-carbonitrile hydrochloride are less common on the aromatic portion unless an activating group for nucleophilic attack is present. However, the nitrogen atom of the indoline can act as a nucleophile.

In its free base form, the lone pair of electrons on the nitrogen atom can participate in nucleophilic attack. As this compound is a salt, the nitrogen is protonated. Treatment with a base would be necessary to deprotonate the nitrogen, allowing it to act as a nucleophile in reactions such as alkylation or acylation at the N-1 position. pharmaguideline.com

Reactions Involving the Carbonitrile Moiety at the 4-Position

The carbonitrile (-C≡N) group at the 4-position of the indoline ring is a versatile functional group that can undergo a variety of transformations.

Hydrolysis:

The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Reduction:

The carbonitrile group can be reduced to a primary amine (-CH2NH2). A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. byjus.comleah4sci.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

| Reagent | Product | Conditions |

| LiAlH4 | 4-(aminomethyl)indoline | Anhydrous ether or THF |

| H2/Catalyst (e.g., Raney Nickel) | 4-(aminomethyl)indoline | High pressure and temperature |

Reaction with Organometallic Reagents:

Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbon-nitrogen triple bond of the carbonitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. youtube.com

Reduction and Oxidation Reactions of the Indoline Core

The indoline core itself can participate in reduction and oxidation reactions, altering the saturation of the heterocyclic ring.

Oxidation:

The indoline ring can be oxidized to the corresponding indole (B1671886). This dehydrogenation reaction re-establishes the aromaticity of the five-membered ring. Various oxidizing agents can be employed for this transformation. A unified halide catalysis using oxone as the terminal oxidant has been reported as a green method for indole oxidation. nih.gov The reaction can also be catalyzed by various transition metals.

Reduction:

Further reduction of the indoline ring is generally not feasible under standard conditions as it is already a saturated heterocyclic amine. However, under harsh conditions, the benzene ring of the indoline could potentially be reduced. For instance, catalytic hydrogenation at high pressure and temperature with a rhodium or ruthenium catalyst could lead to the saturation of the benzene ring.

Acid-Base Chemistry and Salt Formation of Indoline-4-carbonitrile

The presence of the basic indoline nitrogen and the hydrochloride salt form dictates the acid-base chemistry of this compound.

Basicity and pKa:

The nitrogen atom in the indoline ring possesses a lone pair of electrons and is therefore basic. The pKa of the conjugate acid of indole is approximately -3.6, indicating it is a very weak base. quimicaorganica.org However, the saturation of the pyrrole (B145914) ring in indoline makes the nitrogen more akin to a typical secondary amine, and thus significantly more basic than indole. The pKa of the conjugate acid of indoline itself is around 4.9. The electron-withdrawing cyano group at the 4-position will decrease the basicity of the indoline nitrogen due to its inductive effect.

As this compound is a salt, it is the protonated form of the basic indoline derivative. In solution, it will exist in equilibrium with its conjugate base, the free indoline-4-carbonitrile. The position of this equilibrium is dependent on the pH of the solution.

Salt Formation:

This compound is itself a salt, formed by the reaction of the basic indoline-4-carbonitrile with hydrochloric acid. The free base can be regenerated by treatment with a suitable base, such as sodium hydroxide (B78521) or sodium bicarbonate. Conversely, other salts can be formed by reacting the free base with different acids.

The formation of the hydrochloride salt serves to increase the water solubility of the compound and can also improve its stability and handling characteristics. nih.gov

Indoline 4 Carbonitrile Hydrochloride As a Key Synthetic Building Block and Scaffold

Precursor for Complex Heterocyclic Systems and Fused Ring Structures

The indoline (B122111) scaffold is a fundamental component in numerous natural products and pharmacologically active compounds. nih.gov Consequently, significant research has focused on using substituted indolines and indoles as precursors for more elaborate fused-ring systems. Methodologies such as cycloaddition reactions have proven to be a reliable approach for converting the planar aromatic indole (B1671886) system into complex, three-dimensional structures. acs.org

One prominent strategy involves the Zn(II)-catalyzed divergent synthesis of polycyclic indolines through formal [3 + 2] and [4 + 2] cycloadditions. acs.org In these reactions, indoles react with 1,2-diaza-1,3-dienes (DDs) to yield fused indoline-based scaffolds. The reaction pathway can be controlled by the substituents on the indole substrate. acs.orgpolimi.it For instance, the reaction of various 2,3-unsubstituted indoles with cyclic DDs has been used to synthesize a range of tetrahydro-1H-pyridazino[3,4-b]indoles, which are tetracyclic fused ring systems. acs.orgpolimi.it The inherent reactivity of the indole C2-C3 bond allows it to act as a dienophile or nucleophile, facilitating the construction of these complex heterocyclic structures.

Another approach to creating fused systems involves intramolecular difunctionalization. Microwave-assisted, silver-catalyzed reactions of o-alkynylanilines can generate various 2,3-fused indoles, demonstrating a method to build rings onto the indole core. researchgate.net While these examples often use different indole precursors, the principles are directly applicable to derivatives of indoline-4-carbonitrile (B1355741), where the core structure serves as the foundation for building additional rings. The synthesis of C3/C4-annelated indole scaffolds, although challenging, has been achieved through acid-catalyzed cascade reactions, yielding novel tetracyclic indole systems. nih.gov Such strategies highlight the potential of the indoline-4-carbonitrile framework as a starting point for generating structurally unique and complex heterocyclic molecules. nih.govresearchgate.net

| Precursor Type | Reaction Type | Resulting Fused System | Key Features |

|---|---|---|---|

| 2,3-Unsubstituted Indoles | [4 + 2] Cycloaddition with 1,2-diaza-1,3-dienes | Tetrahydro-1H-pyridazino[3,4-b]indoles | Creates tetracyclic (6-5-6-6/7/8) fused structures. acs.orgpolimi.it |

| o-Alkynylanilines | Microwave-Assisted Intramolecular Difunctionalization | 2,3-Fused Indoles | Forms rings fused at the C2 and C3 positions. researchgate.net |

| Methyl 1H-indole-4-carboxylate | Acid-Catalyzed Cascade Reaction | C3/C4-Annelated Tetracyclic Indoles | Creates rare [cd]-fused indole tetracycles. nih.gov |

Design and Synthesis of Indoline-4-carbonitrile-Based Pharmacophores and Derivatives

The indole and indoline skeletons are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous drugs and biologically active molecules. nih.govnih.govresearchgate.net These structures are found in compounds with a wide array of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antihypertensive agents. nih.govnih.govnih.gov The versatility of the indoline core allows it to interact with diverse biological targets, making it an excellent starting point for the design of novel pharmacophores. nih.govnrfhh.com

Indoline-4-carbonitrile provides a unique template for creating new derivatives. The indoline portion acts as the central pharmacophore, while the 4-carbonitrile group serves as a versatile chemical handle for introducing a variety of functional groups and building blocks. This allows for the systematic exploration of structure-activity relationships (SAR). nih.gov For example, the synthesis of polysubstituted indole-2-carbonitriles has been achieved through various cross-coupling reactions, yielding compounds with potential biological activities. nih.gov Although this work focuses on the 2-position, the synthetic principles are directly transferable to the 4-carbonitrile isomer.

Derivatives of the indole core have been designed to target specific biological pathways. For instance, some indole-based compounds are potent inhibitors of protein kinases, histone deacetylases (HDACs), and tubulin polymerization, all of which are critical targets in cancer therapy. nih.govnih.gov The structural diversity achievable from an indoline-4-carbonitrile precursor allows for the fine-tuning of electronic and steric properties to optimize binding to such targets. The synthesis of indole-pyridine carbonitriles through multicomponent reactions has yielded derivatives with promising antidiabetic potential by inhibiting α-glucosidase and α-amylase enzymes. nih.gov This demonstrates how the combination of an indole core with other heterocyclic systems can lead to new pharmacologically active agents.

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class |

|---|---|---|

| Oncology | Protein Kinase Inhibition, Tubulin Inhibition, HDAC Inhibition | Bis(indolyl) derivatives, Indolizino[6,7-b]indoles nih.govnih.gov |

| Infectious Diseases | Inhibition of viral replication (e.g., HCV) | 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives nih.gov |

| Inflammatory Diseases | COX-2 Inhibition, NF-κB Pathway Modulation | Indomethacin and novel indole derivatives nih.gov |

| Diabetes Mellitus | α-Glucosidase and α-Amylase Inhibition | Indole-pyridine carbonitriles nih.gov |

| Cardiovascular Diseases | Cholesterol Ester Transfer Protein (CETP) Inhibition | Novel indoline derivatives nih.gov |

Strategies for Structural Diversification via the 4-Carbonitrile and Indoline Core

Structural diversification is key to developing new chemical entities with improved properties. Indoline-4-carbonitrile offers two primary sites for modification: the 4-carbonitrile group and the indoline core itself.

Diversification via the 4-Carbonitrile Group: The nitrile group is a highly versatile functional group that can be transformed into a wide range of other functionalities. Standard transformations include:

Hydrolysis: Conversion to a carboxylic acid, which can then be used for amide bond formation or other derivatizations.

Reduction: Reduction to a primary amine, providing a site for introducing new substituents via alkylation or acylation.

Cycloadditions: Participation in [3+2] cycloadditions with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Addition of Organometallics: Reaction with Grignard or organolithium reagents to form ketones. nih.gov

Furthermore, the nitrile group, in conjunction with the indole ring, can be involved in more complex transformations. Cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions have been successfully applied to iodo-indole-carbonitriles to introduce aryl, alkynyl, and vinyl groups, respectively, demonstrating the compatibility of the nitrile with palladium-catalyzed conditions. nih.gov

Diversification of the Indoline Core: The indoline core itself offers several positions for modification:

N-Functionalization: The nitrogen atom of the indoline is nucleophilic and can be readily functionalized. N-alkylation can be achieved using various electrophiles. nih.govresearchgate.net This is a common strategy to block the N-H position or to introduce functional groups that can modulate the compound's physicochemical properties or interact with biological targets.

Aromatic Ring Substitution: The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution, although the activating nature of the nitrogen atom often directs substitution to the 5- and 7-positions.

Skeletal Editing: Advanced, late-stage diversification strategies can be employed to fundamentally alter the core structure. researchgate.netchemrxiv.org For example, nitrogen atom insertion has been used to transform indole skeletons into their corresponding quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. researchgate.netchemrxiv.org This type of skeletal remodeling offers a powerful method for expanding accessible chemical space from a common indole precursor. chemrxiv.org

These diverse synthetic strategies allow chemists to use indoline-4-carbonitrile hydrochloride as a foundational building block to rapidly generate libraries of complex and structurally diverse molecules for screening in drug discovery and materials science. nih.gov

Mechanistic Investigations of Biological Interactions of Indoline 4 Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For indoline-4-carbonitrile (B1355741) derivatives, these studies have been pivotal in optimizing target binding and efficacy.

The indoline-4-carbonitrile scaffold serves as a versatile template where modifications at various positions can dramatically alter binding affinity and selectivity for different biological targets.

N-Acyl Indoline (B122111) Derivatives as Notum Inhibitors: Research into N-acyl indoline derivatives has identified them as potent, non-covalent inhibitors of carboxylesterase Notum, an enzyme that negatively regulates Wnt signaling. ucl.ac.uknih.gov SAR studies revealed that the nature of the N-acyl group is critical for potency. A systematic exploration of different N-acyl scaffolds, moving from a flexible chain to the more rigid indoline core, led to a significant increase in inhibitory activity. researchgate.net Further optimization of substituents on the indoline ring itself demonstrated that electron-withdrawing groups, such as chlorine (Cl) or trifluoromethyl (CF₃), on the aromatic portion of the indoline scaffold led to enhanced potency. nih.gov For instance, derivatives combining a preferred aryl substituent (e.g., 4-Cl) with a 3,3-spiro cyclopropyl (B3062369) group achieved IC₅₀ values in the low nanomolar range, highlighting a synergistic effect of modifications at different positions. nih.gov

Indole-based HIV-1 Fusion Inhibitors: In the context of HIV-1 entry, indole-based compounds have been developed to inhibit the function of the gp41 transmembrane glycoprotein (B1211001), which is essential for the fusion of the virus with host cells. nih.govnih.govacs.org SAR studies on bis-indole scaffolds have shown that the linkage between the indole (B1671886) rings and the nature of substituents are crucial. acs.org While not exclusively indoline-4-carbonitrile, these studies show that modifying benzyl (B1604629) ring substituents on the indole core can fine-tune activity, with some derivatives achieving sub-micromolar efficacy against both cell-cell and virus-cell fusion. acs.org

Indolealkylpiperazine Derivatives as 5-HT1A Receptor Ligands: For serotonin (B10506) 5-HT1A receptor binding, the cyano group on the indole ring is a key feature. Studies on various indole derivatives have shown that incorporating a 5-cyano (5-CN) indole moiety can significantly enhance binding affinity for the 5-HT1A receptor. nih.gov This suggests that the electron-withdrawing nature and the specific geometry of the nitrile group at this position are favorable for interaction within the receptor's binding pocket.

The three-dimensional shape of a molecule is as important as its chemical composition for effective binding to a biological target. Conformational analysis helps to understand the preferred spatial arrangement of a molecule and how this "bioactive conformation" fits into the target's binding site.

In the development of selective androgen receptor modulators (SARMs), the conformation of the side chain attached to the indoline nitrogen is crucial. The specific stereochemistry and flexibility of the 2-hydroxy-2-methyl-3-phenoxypropanoyl group in 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives are vital for potent binding to the androgen receptor and for eliciting the desired tissue-selective anabolic activity. nih.gov

Elucidation of Molecular Targets and Biochemical Mechanisms

Identifying the specific molecular targets of indoline-4-carbonitrile derivatives and the biochemical pathways they modulate is key to understanding their pharmacological effects.

Carboxylesterase Notum Inhibition: A significant body of research has focused on N-acyl indoline derivatives as inhibitors of carboxylesterase Notum. ucl.ac.uknih.govnih.gov Notum deactivates Wnt proteins by removing an essential palmitoleate (B1233929) group, thereby suppressing Wnt signaling. nih.govnih.gov N-acyl indolines act as non-covalent, competitive inhibitors that occupy the palmitoleate binding pocket of the enzyme. nih.govresearchgate.net High-resolution X-ray crystallography has revealed that the indoline core is centered in this large hydrophobic pocket, making key interactions through aromatic stacking with residues like F268 and W128. researchgate.netacs.org A water-mediated hydrogen bond to the enzyme's oxyanion hole further stabilizes the binding. ucl.ac.uknih.gov This mechanism effectively blocks the natural Wnt substrate from accessing the catalytic site, thus preventing its deacylation and preserving Wnt signaling activity. nih.gov Some studies have also identified certain 4-(indolin-1-yl)-4-oxobutanoate esters as covalent inhibitors of Notum, where the compound forms a stable acyl-enzyme intermediate with the catalytic serine (Ser232). acs.orgnih.gov

| Compound | Modifications | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-acyl indoline 3a | Prototype N-acyl indoline | 0.40 | researchgate.net |

| Indoline 4w | Optimized aryl substituent | <0.1 (Potent inhibitor) | nih.gov |

| Indoline 4y | 4-Cl aryl substituent + 3,3-spiro cPr group | 0.0035 | nih.govresearchgate.net |

DYRK1A and Gyrase Inhibition: While the indoline-4-carbonitrile scaffold itself has not been extensively reported as an inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) or DNA Gyrase, related indole and indoline structures have shown activity. For instance, indole-3-carbonitrile derivatives (an isomer of the title compound's core) have been developed as potent, double-digit nanomolar inhibitors of DYRK1A. researchgate.netnih.govnih.gov Similarly, Schiff bases derived from indoline-2,3-dione (isatin) have been investigated as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov These findings suggest that the broader indoline scaffold has the potential to be adapted to target these enzymes, although specific research on the 4-carbonitrile variant is lacking.

Androgen Receptor (AR) Interaction: A novel series of selective androgen receptor modulators (SARMs) is based on the 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile structure. nih.gov These compounds exhibit potent binding to the androgen receptor and function as agonists, activating AR-mediated gene transcription in vitro. nih.gov A key finding is that these derivatives show diminished activity in promoting the intramolecular interaction between the AR's N-terminus and C-terminus (N/C interaction), a process linked to undesired androgenic responses in tissues like the prostate. nih.gov This selective modulation is the basis for their tissue-specific anabolic effects.

HIV-1 Fusion Protein (gp41) Interaction: Indole-based derivatives have been identified as small-molecule inhibitors that target the HIV-1 envelope glycoprotein gp41. nih.govnih.govacs.org They function by binding to a conserved hydrophobic pocket on the N-heptad repeat (NHR) region of gp41. nih.govnih.govacs.org This binding disrupts the formation of the six-helix bundle, a critical conformational change that drives the fusion of the viral and cellular membranes. acs.org The interaction is primarily hydrophobic, with the indole scaffold fitting into the pocket and mimicking the binding of natural peptide ligands. nih.gov

5-HT1A Receptor Interaction: Indole derivatives are a well-established class of ligands for serotonin receptors. Molecular docking studies show that the indole moiety typically penetrates deep into a hydrophobic pocket of the 5-HT1A receptor. nih.gov A key anchoring interaction involves a salt bridge between a protonatable nitrogen atom in the ligand's side chain and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov The NH group of the indole ring can also form hydrogen bonds with residues such as Ser 5.43. nih.gov As noted previously, the inclusion of a cyano group at the 5-position of the indole ring has been shown to enhance the binding affinity for the 5-HT1A receptor, suggesting that an indoline-4-carbonitrile core could be a favorable scaffold for designing ligands for this target. nih.gov

| Compound Class | Target Receptor | Key Interaction | Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| Indolealkylpiperazines | 5-HT1A | Salt bridge to Asp 3.32; H-bond from indole NH | Low nM range | nih.gov |

| Indole derivatives (general) | 5-HT1A | 5-CN moiety enhances affinity | Varies | nih.gov |

Nucleoside Transporter Interaction: There is no direct published research linking indoline-4-carbonitrile derivatives to nucleoside transporters. However, related indoline-2-one derivatives have been identified as inhibitors of the equilibrative nucleoside transporter 1 (ENT1). bioworld.com This indicates that the indoline scaffold can interact with this class of membrane proteins, suggesting a potential area for future investigation with 4-carbonitrile analogues.

The interaction of indoline-4-carbonitrile derivatives with their molecular targets initiates a cascade of downstream cellular events.

Modulation of Wnt Signaling Pathway: By inhibiting carboxylesterase Notum, N-acyl indoline derivatives directly impact the Wnt signaling pathway. nih.govnih.gov Notum is a negative regulator of this pathway; therefore, its inhibition leads to an upregulation or restoration of Wnt signaling. nih.govnih.gov In cell-based reporter assays, these inhibitors have been shown to effectively restore Wnt/β-catenin signaling that had been suppressed by Notum. nih.govnih.gov This pathway is crucial for numerous cellular processes, including cell proliferation, differentiation, and stem cell maintenance. nih.govnih.gov The ability of indoline-based Notum inhibitors to pharmacologically activate Wnt signaling provides a tool to study and potentially correct pathological states where this pathway is dysregulated. mdpi.com For instance, inhibiting Notum can enhance Wnt signaling, which in turn may promote neurogenesis or epithelial regeneration in specific cellular contexts. mdpi.com

Regulation of Androgen Receptor (AR)-Mediated Transcription: As SARMs, 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives function by directly modulating the transcriptional activity of the androgen receptor. nih.gov Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA. This event recruits co-activator proteins and initiates the transcription of target genes, leading to anabolic effects in tissues like muscle. nih.gov The unique ability of these compounds to activate the receptor without strongly promoting the N/C-terminal interaction is thought to be the mechanism behind their tissue-selective gene expression profile. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods are indispensable in modern drug discovery, offering atomic-level insights into the interactions between small molecules and their biological targets. For indoline-4-carbonitrile derivatives, these techniques have been instrumental in elucidating the structural basis of their biological activity, guiding the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to macromolecules. These methods have been applied to understand how indoline-4-carbonitrile derivatives interact with their target proteins.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For indole derivatives, docking simulations have been crucial in identifying key interactions within the binding pocket of various protein targets. The process involves preparing the 3D structures of both the ligand and the protein. The protein structure is typically obtained from crystallographic data from sources like the Protein Data Bank, with water molecules and native ligands removed and hydrogen atoms added. The ligand structures are sketched and optimized for their 3D conformation. Docking programs then explore various possible binding modes of the ligand in the active site of the protein, calculating a binding affinity score for each pose. These studies have revealed that interactions with specific amino acid residues, such as Glu 121 in the case of Pim-1 inhibitors, are vital for the binding of indole derivatives nih.gov. For example, studies on indole derivatives as HIV-1 inhibitors have used molecular docking to understand the binding mode within the gp120 glycoprotein, revealing important hydrogen bonding and hydrophobic interactions researchgate.net.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose. These simulations track the movements of atoms in the complex over a specific period, typically nanoseconds, providing insights into the flexibility of the ligand and protein and the persistence of key interactions. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium. For instance, MD simulations of a thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative complexed with α-amylase showed that the complex stabilized after 25 nanoseconds nih.gov. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which amino acid residues are interacting with the ligand during the simulation nih.gov. These computational approaches have been instrumental in the rational design of new indole derivatives with improved biological activity nih.gov.

X-ray Crystallography and Spectroscopic Studies of Indoline-4-carbonitrile Complexes

Experimental structural biology techniques, such as X-ray crystallography and various spectroscopic methods, provide high-resolution data that complements and validates computational predictions.

Spectroscopic techniques are essential for characterizing the structure and purity of synthesized indoline-4-carbonitrile derivatives and for studying their interactions with biological targets in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for elucidating the chemical structure of these compounds in detail. Both ¹H and ¹³C NMR are used to confirm the identity and purity of newly synthesized molecules nih.gov. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compounds. Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the molecule. These techniques collectively ensure the correct chemical structure of the compounds being studied. When combined with X-ray crystallography, spectroscopic methods like solid-state NMR can provide detailed chemical information, such as protonation and hybridization states, which are critical for understanding enzyme mechanisms figshare.com.

Advanced Research Perspectives and Methodological Advancements

Development of Novel Synthetic Methodologies for Indoline-4-carbonitrile (B1355741) Derivatives

The synthesis of indoline (B122111) and its derivatives is a cornerstone of medicinal chemistry, with a continuous drive towards more efficient, sustainable, and diverse methodologies. rsc.org Traditional methods such as the Fischer, Bischler, and Larock indole (B1671886) syntheses have been foundational. rsc.orgbeilstein-journals.org However, recent advancements have focused on palladium-catalyzed reactions, offering powerful tools for constructing the indole and indoline core. nih.gov

Palladium-catalyzed C-H bond activation has emerged as a particularly advantageous strategy, allowing for the direct transformation of inert C-H bonds into C-C or C-N bonds. nih.gov This approach reduces the need for pre-functionalized starting materials, thereby increasing molecular complexity from simpler precursors in a more atom-economical fashion. nih.gov Intramolecular cyclization strategies via palladium catalysis are a key focus, providing complementary bond disconnection approaches compared to older methods like Heck cyclization. nih.gov Furthermore, the cooperative catalysis of palladium and norbornene has been established as an effective method for the vicinal difunctionalization of aryl halides, a technique applicable to the synthesis of indoles and their derivatives. nih.gov

Another innovative approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com This method is appealing due to its atom efficiency and the simple separation of the only stoichiometric byproduct, CO2. mdpi.com While the need for pressurized CO has historically limited the broad application of such reductive cyclizations, the use of CO surrogates mitigates this issue. mdpi.com Good yields have been reported for this reaction when the starting nitrostyrene (B7858105) has an aryl substituent in the alpha position. mdpi.com

Researchers have also explored metal-free synthetic strategies. For instance, a convergent strategy for constructing nitrogen-containing heterocycles, including indoles, from 1,4-diketones and primary amines has been developed. nih.gov This method is notable for its mild conditions, functional group tolerance, and avoidance of transition metals, making it a valuable tool in medicinal chemistry for the rapid generation of diverse compounds for structure-activity relationship (SAR) studies. nih.gov

The following table summarizes some of the novel synthetic approaches applicable to the synthesis of indoline-4-carbonitrile derivatives:

| Synthetic Methodology | Catalyst/Reagent | Key Features | Reference |

| C-H Bond Activation | Palladium Catalyst | Direct functionalization of inert C-H bonds, high atom economy. | nih.gov |

| Palladium/Norbornene Cooperative Catalysis | Palladium/Norbornene | Vicinal difunctionalization of aryl halides. | nih.gov |

| Reductive Cyclization | Palladium/Phenyl Formate (CO surrogate) | Atom-efficient, avoids pressurized CO. | mdpi.com |

| Metal-Free Cyclization | N/A (from 1,4-diketones and primary amines) | Mild conditions, functional group tolerant, transition-metal-free. | nih.gov |

Application of Indoline-4-carbonitrile in Chemical Probe Design

The indoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility makes indoline derivatives, including those with a 4-carbonitrile substitution, excellent candidates for the design of chemical probes. Chemical probes are small molecules designed to selectively modulate a protein of interest, which is crucial for understanding protein function and validating new drug targets. nih.gov

Inspired by bioactive indoline alkaloid natural products, researchers have employed divergent synthesis approaches to create skeletally diverse indoline-based compound libraries. nih.gov These libraries can then be screened to identify modulators of specific biological targets. For example, a study focused on the indoline scaffold led to the discovery of a promising lead inhibitor of focal adhesion kinase (FAK), a protein implicated in cancer. researchgate.netnih.gov The identified compound also demonstrated activity in wound healing and cell invasion assays, highlighting the potential of indoline-based chemical probes in cellular studies. nih.gov

The design of such probes often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov For instance, in the development of indole-based HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, researchers systematically modified the indole scaffold to understand the roles of molecular shape and contact surface area in binding affinity and biological activity. nih.gov Similar principles can be applied to the design of chemical probes based on the indoline-4-carbonitrile scaffold to target a wide range of proteins, including kinases, which are a major class of drug targets in oncology. nih.govresearchgate.net

Integrated Approaches in Indoline-4-carbonitrile Research (e.g., chemoinformatics, high-throughput screening for molecular targets)

Modern drug discovery and chemical biology research increasingly rely on the integration of multiple advanced techniques to accelerate the identification and optimization of bioactive compounds. For a scaffold like indoline-4-carbonitrile, these integrated approaches are crucial for exploring its full potential.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov The development of diverse libraries of indoline-4-carbonitrile derivatives is a prerequisite for successful HS campaigns. ku.edu These libraries can be screened against various targets, such as kinases, G-protein-coupled receptors, and ion channels, to identify initial "hits". thermofisher.com For example, HTS of compound libraries has been instrumental in identifying novel antibacterial agents and other therapeutics. nih.gov The structural diversity and drug-like properties of the screening library are optimized to increase the likelihood of finding valuable hits. ku.edu

Chemoinformatics plays a critical role in both the design of screening libraries and the analysis of HTS data. mdpi.com It involves the use of computational methods to analyze chemical and biological data. For instance, chemoinformatic analysis can be used to ensure the structural diversity of a compound library and to filter out compounds with undesirable properties. ku.edu After an HTS campaign, chemoinformatic tools can help in identifying structure-activity relationships (SARs) from the hit compounds. researchgate.net

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, a subset of chemoinformatics, can be employed to build predictive models that correlate the 3D properties of molecules with their biological activity. uq.edu.au Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify key structural features required for the activity of indoline-4-carbonitrile derivatives against a particular target. uq.edu.au This information can then guide the rational design of new, more potent, and selective analogs. uq.edu.au

The integration of these approaches creates a powerful workflow for the investigation of indoline-4-carbonitrile derivatives. A typical workflow might involve:

Library Synthesis: Creation of a diverse library of indoline-4-carbonitrile derivatives using novel synthetic methodologies.

High-Throughput Screening: Screening the library against a panel of biological targets to identify initial hits.

Chemoinformatic Analysis: Analyzing the HTS data to identify preliminary SARs and prioritize hit compounds.

3D-QSAR Modeling: Developing predictive models to guide the optimization of the hit compounds.

Iterative Design and Synthesis: Using the insights from chemoinformatics and QSAR to design and synthesize a new generation of more potent and selective compounds.

This integrated approach significantly enhances the efficiency of discovering and developing novel chemical probes and potential therapeutic agents based on the indoline-4-carbonitrile scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Indoline-4-carbonitrile hydrochloride, and what analytical techniques validate its structural integrity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and acidification. For example, in a study targeting aryl piperazine derivatives, this compound was synthesized using a chloroethyl intermediate reacted with a substituted phenylpiperazine, followed by purification via column chromatography (silica gel, methanol/dichloromethane eluent). Structural validation employs ESI-MS for molecular weight confirmation and ¹H NMR to verify aromatic proton environments and nitrile group integration .

Q. How can researchers ensure purity during synthesis, and what are common impurities?

- Methodological Answer : Purity is ensured through iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (e.g., reverse-phase HPLC with UV detection at 254 nm). Common impurities include unreacted intermediates or byproducts from incomplete cyclization. Impurity profiling requires comparative TLC or LC-MS against synthetic standards, as demonstrated in studies isolating impurities in related hydrochlorides .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer : Key methods include:

- ¹H NMR : Identifies substituent positions (e.g., indoline ring protons at δ 6.8–7.2 ppm, cyano group absence of protons).

- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~350 for C₁₇H₁₅Cl₂N₃).

- HPLC-PDA : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

- Methodological Answer : Yield optimization involves:

- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions.

- Catalyst Use : Triethylamine as a base improves intermediate stability. In one study, optimizing these parameters increased yield from 30% to 45% .

Q. How should researchers address contradictions in pharmacological activity data across studies?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in receptor-binding assays) require:

- Dose-Response Replication : Use standardized cell lines (e.g., HEK293 for 5-HT1A receptor assays) and control for batch-to-batch compound variability.

- Statistical Reconciliation : Apply ANOVA to compare datasets and identify outliers, as outlined in methodologies for clinical trial IND applications .

Q. What strategies mitigate reproducibility challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Reproducibility hinges on:

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature).

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for hydrochloride salts.

- Cross-Validation : Independent replication by a second lab using identical protocols .

Q. How to analyze bioactivity data with high variability in receptor-binding assays?

- Methodological Answer : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Address variability by:

- Normalization : Express data as % inhibition relative to positive controls (e.g., serotonin for 5-HT1A).

- Error Propagation Analysis : Incorporate instrument uncertainty (e.g., ±5% for microplate readers) into confidence intervals .

Guidance for Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.